molecular formula C13H21N5O2 B7895151 8-n-Hexylaminotheophylline

8-n-Hexylaminotheophylline

Cat. No.: B7895151
M. Wt: 279.34 g/mol
InChI Key: KRCWFVINQNEILP-UHFFFAOYSA-N
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Description

8-n-Hexylaminotheophylline is a derivative of theophylline, a naturally occurring alkaloid found in tea leaves and cocoa beans. Theophylline is well-known for its bronchodilator effects, making it useful in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. The modification of theophylline to include an 8-n-hexylamino group aims to enhance its biological activity and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-n-Hexylaminotheophylline typically involves the reaction of 8-bromotheophylline with n-hexylamine. The process can be summarized as follows:

    Starting Material: 8-bromotheophylline is prepared by brominating theophylline.

    Reaction with n-Hexylamine: The 8-bromotheophylline is then reacted with n-hexylamine in a solvent such as aqueous propanol-2.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

8-n-Hexylaminotheophylline can undergo various chemical reactions, including:

    Substitution Reactions: The amino group at the 8-position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base to facilitate substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated derivative of this compound.

Scientific Research Applications

8-n-Hexylaminotheophylline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-n-Hexylaminotheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle, particularly in the bronchial airways, and reduces airway responsiveness to histamine and other bronchoconstrictors . Additionally, it may block adenosine receptors, contributing to its stimulant effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-n-Hexylaminotheophylline is unique due to its specific substitution at the 8-position with an n-hexylamino group. This modification can enhance its lipophilicity, potentially improving its bioavailability and pharmacokinetic properties compared to other theophylline derivatives.

Properties

IUPAC Name

8-(hexylamino)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-4-5-6-7-8-14-12-15-9-10(16-12)17(2)13(20)18(3)11(9)19/h4-8H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCWFVINQNEILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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